Colazal, chemically known as balsalazide disodium, is an anti-inflammatory medication primarily indicated for the treatment of mildly to moderately active ulcerative colitis. It is a prodrug that is converted in the colon to mesalamine, which exerts its therapeutic effects by reducing inflammation in the intestinal lining. Balsalazide disodium is marketed under the trade names Colazal in the United States and Colazide in the United Kingdom, and it is available in capsule form .
Balsalazide disodium belongs to the class of medications known as 5-aminosalicylic acid derivatives. It is classified as a gastrointestinal agent and falls under the category of disease-modifying antirheumatic drugs (DMARDs). The drug is delivered intact to the colon, where it undergoes enzymatic cleavage by bacterial azoreduction to release mesalamine .
The synthesis of balsalazide disodium involves several key steps:
Balsalazide disodium has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 437.32 g/mol . The structural representation includes:
The primary chemical reaction involving balsalazide disodium occurs during its metabolism in the colon:
The mechanism of action of balsalazide disodium involves several steps:
Colazal is primarily used for treating inflammatory bowel diseases, particularly ulcerative colitis. Its ability to deliver mesalamine directly to the inflamed area of the colon makes it effective for managing symptoms such as diarrhea, abdominal pain, and rectal bleeding. Additionally, ongoing research explores its potential use in other gastrointestinal disorders due to its anti-inflammatory properties .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6